molecular formula C17H26BNO5 B1455973 (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid CAS No. 1224449-13-1

(4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid

Cat. No. B1455973
CAS RN: 1224449-13-1
M. Wt: 335.2 g/mol
InChI Key: QRAJJKKTWHWNET-UHFFFAOYSA-N
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Description

((4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid), also known as TBCPBA, is a versatile organic compound that is widely used in the synthesis of various medicinal compounds. This compound is of great interest to the scientific and medical community due to its high reactivity, low toxicity, and wide range of applications. TBCPBA has been used in the synthesis of drugs for the treatment of various diseases, including cancer, Alzheimer’s, and cardiovascular diseases. It has also been used in the synthesis of compounds for use in laboratory experiments, such as in the synthesis of new catalysts and reagents.

Scientific Research Applications

PROTAC Development

The tert-butoxycarbonyl (Boc) group in the compound makes it a valuable linker in the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are a novel class of therapeutic agents that target proteins for degradation. The rigidity provided by the Boc group can influence the 3D orientation of the degrader, affecting the formation of the ternary complex necessary for targeted protein degradation.

Mechanism of Action

Target of Action

The primary target of (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new palladium-carbon bond with electrophilic organic groups . In transmetalation, nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway influenced by (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The compound’s role as an organoboron reagent makes it a crucial component in this pathway .

Pharmacokinetics

These properties can influence the bioavailability of the compound in Suzuki–Miyaura cross-coupling reactions .

Result of Action

The result of the action of (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis, enabling the construction of complex organic compounds .

Action Environment

The action of (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of the compound’s action can be influenced by these environmental factors .

properties

IUPAC Name

[4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO5/c1-17(2,3)24-16(20)19-10-8-15(9-11-19)23-12-13-4-6-14(7-5-13)18(21)22/h4-7,15,21-22H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAJJKKTWHWNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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